molecular formula C20H16ClF3N2O4S B12130708 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12130708
M. Wt: 472.9 g/mol
InChI Key: LMKKNFVWGQSUMD-PXNMLYILSA-N
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Description

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolone core, a trifluoromethyl group, and multiple methoxy groups. These structural features contribute to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolone core and 3,4,5-trimethoxybenzaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate.

    Amination with the Chlorotrifluoromethylphenyl Group: The final step involves the nucleophilic substitution of the thiazolone core with 4-chloro-2-(trifluoromethyl)aniline under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiazolone core to a thiazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares the chloro and phenyl groups but lacks the thiazolone and trifluoromethyl groups.

    Lemon Balm (Rosmarinic Acid): Contains phenolic compounds with antioxidant properties but differs significantly in structure and function.

Uniqueness

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone core, trifluoromethyl group, and multiple methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H16ClF3N2O4S

Molecular Weight

472.9 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClF3N2O4S/c1-28-14-6-10(7-15(29-2)17(14)30-3)8-16-18(27)26-19(31-16)25-13-5-4-11(21)9-12(13)20(22,23)24/h4-9H,1-3H3,(H,25,26,27)/b16-8-

InChI Key

LMKKNFVWGQSUMD-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2

Origin of Product

United States

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